Linker Chemistry Distinction: Simple Acetamide vs. α-Ketoamide (Oxoacetamide) Warhead in Pancreatic Lipase Inhibitor Series
The target compound employs a simple acetamide linker (–CH₂–C(=O)–NH–) bridging the quinazolinone N3 position and the tryptamine ethylamine group. This contrasts directly with the α-ketoamide (oxoacetamide, –C(=O)–C(=O)–NH–) warhead present in all published indole-quinazolinone PL inhibitors from the BITS Pilani series [1][2]. In those series, the electrophilic α-keto carbonyl engages the catalytic Ser152 of PL, as confirmed by SeeSAR covalent inhibition analysis and competitive Ki determinations (9ak Ki = 1.648 μM; 13be Ki = 1.826 μM) [1][2]. The target compound's acetamide linker lacks this electrophilic center, meaning it cannot form the same covalent enzyme-inhibitor adduct. This linker difference also impacts synthetic tractability: acetamide formation proceeds under milder conditions than α-ketoamide installation, which typically requires oxalyl chloride or activated oxalate intermediates [1].
| Evidence Dimension | Linker type and covalent warhead potential |
|---|---|
| Target Compound Data | Simple acetamide linker (–CH₂–C(=O)–NH–); no electrophilic carbonyl for covalent Ser trapping |
| Comparator Or Baseline | 9ak (acetamide replaced by α-ketoamide –C(=O)–C(=O)–NH–): competitive PL inhibition, Ki = 1.648 μM, SeeSAR-confirmed covalent inhibition [1]; 13be: competitive PL inhibition, Ki = 1.826 μM [2] |
| Quantified Difference | Qualitative mechanistic difference: covalent (α-ketoamide) vs. non-covalent or alternative mechanism (acetamide). Ki difference cannot be calculated due to absence of matched assay data for target compound. |
| Conditions | In vitro porcine pancreatic lipase assay using p-nitrophenyl butyrate substrate; Molecular Operating Environment (MOE) docking; SeeSAR covalent inhibition analysis; 100 ns MD simulations [1][2] |
Why This Matters
The linker oxidation state dictates whether the compound acts as a covalent or non-covalent ligand, directly influencing residence time, selectivity profile, and screening cascade design—key criteria for lead series selection.
- [1] Auti PS, Nandi A, Kumari V, Paul AT. New J. Chem., 2022, 46, 11648–11661. DOI: 10.1039/D2NJ01210C. 9ak: IC₅₀ = 4.86 μM, Ki = 1.648 μM (competitive), MolDock score = −161.25 kcal/mol, RMSD < 1.5 Å over 100 ns MD. https://pubs.rsc.org/en/content/articlelanding/2022/nj/d2nj01210c View Source
- [2] Nandi A, Auti PS, Jagtap UA, Paul AT. J. Mol. Struct., 2024, 1301, 137337. DOI: 10.1016/j.molstruc.2023.137337. 13be: IC₅₀ = 4.71 ± 0.851 μM, Ki = 1.826 μM, docking score = −147.06 kcal/mol. https://www.sciencedirect.com/science/article/abs/pii/S0022286023024250 View Source
